molecular formula C10H9ClN2O3 B2372928 5-chloro-N-cyclopropyl-2-nitrobenzamide CAS No. 355383-67-4

5-chloro-N-cyclopropyl-2-nitrobenzamide

Cat. No.: B2372928
CAS No.: 355383-67-4
M. Wt: 240.64
InChI Key: KTIKUVKUIPKCSR-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopropyl-2-nitrobenzamide is an organic compound with the molecular formula C10H9ClN2O3 It is a derivative of benzamide, characterized by the presence of a chlorine atom, a cyclopropyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopropyl-2-nitrobenzamide typically involves the nitration of 5-chlorobenzamide followed by the introduction of the cyclopropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-chloro-2-nitrobenzamide is then reacted with cyclopropylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control systems to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclopropyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-cyclopropyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-cyclopropyl-2-nitrobenzamide is unique due to the presence of both a cyclopropyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-chloro-N-cyclopropyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-6-1-4-9(13(15)16)8(5-6)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIKUVKUIPKCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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